molecular formula C18H22N4O2 B3010695 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine CAS No. 58514-95-7

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B3010695
CAS No.: 58514-95-7
M. Wt: 326.4
InChI Key: YDIJWELQAKHQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a heterocyclic compound that features both morpholine and pyrimidine rings. This compound is known for its unique chemical structure, which makes it a valuable asset in various research and development endeavors, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of morpholine with a pyrimidine derivative. One common method includes the use of 2-phenyl-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine apart is its dual morpholine and pyrimidine rings, which confer unique chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and development .

Properties

IUPAC Name

4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIJWELQAKHQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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